2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetic acid dihydrochloride - 1311313-88-8

2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetic acid dihydrochloride

Catalog Number: EVT-1743361
CAS Number: 1311313-88-8
Molecular Formula: C12H18Cl4N2O2
Molecular Weight: 364.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)ethyl]acetamides

Compound Description: This series of compounds, methylated at C1 and/or C2 of the ethyl linking group, were evaluated as opioid kappa agonists []. Conformational analysis was utilized to design analogs that could adopt similar energy minimums as the known kappa agonist N-[2-(1-pyrrolidinyl)cyclohexyl]acetamide (U-50488) []. Introducing different alkyl and aryl substituents at C1 led to the discovery of potent kappa agonists like 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]acetamide (8), which demonstrated 146-fold higher activity than U-50488 in the mouse vas deferens model and potent analgesic effects in vivo [].

2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(1-methylethyl)-2-(1-pyrrolidinyl)ethyl]acetamide (13)

Compound Description: This compound represents the optimized structure within a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with varying N-acyl, N-alkyl, and amino functionalities while maintaining a 1-methylethyl substituent at C1 []. It served as a benchmark for further exploration of substituents at C1 using racemic or chiral amino acids [].

Compound Description: This potent kappa agonist, identified as the racemate, emerged from a series of compounds bearing substituted-aryl groups at C1 []. It displayed 5-fold higher in vitro activity than compound 13 and potent naloxone-reversible analgesic effects in mice [].

2-{[(3,4-Dichlorophenyl)acetyl]amino}-3-methylpentanoic acid (M4)

Compound Description: M4 enhances the differentiation-inducing activity of all-trans retinoic acid (ATRA) in HL-60 cells []. When combined with ATRA, it effectively reduces the required concentration of both compounds to achieve complete differentiation []. This combination promotes granulocytic maturation by decreasing cyclin D/CDK4 expression and increasing p16 and c/EBPe protein expression, ultimately leading to cell cycle arrest in the G0/G1 phase []. This differentiation effect depends on ATRA and is mediated by the stabilization of RARα [].

Compound Description: These novel conjugates of diclofenac were synthesized and evaluated for their anti-inflammatory and analgesic properties []. Glycine methyl ester and L-methionine ethyl ester were coupled to diclofenac through the active ester method, yielding esters (IIa, b) that were subsequently hydrolyzed to the free amino acids (IIIa, b) []. Diclofenac-glycylglycine methyl ester (IVa) was formed by condensing IIIa with glycine methyl ester using a modified carbodiimide method []. Hydrolysis of IVa yielded the corresponding acid Va []. Thio-analogues (VIa and IVb) were produced by reacting IIb and IVa with Lawesson's Reagent []. Remarkably, these conjugates retained considerable anti-inflammatory and analgesic activity while exhibiting minimal ulcerogenic effects in rats [].

Properties

CAS Number

1311313-88-8

Product Name

2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetic acid dihydrochloride

IUPAC Name

2-(3,4-dichlorophenyl)-2-[2-(dimethylamino)ethylamino]acetic acid;dihydrochloride

Molecular Formula

C12H18Cl4N2O2

Molecular Weight

364.1 g/mol

InChI

InChI=1S/C12H16Cl2N2O2.2ClH/c1-16(2)6-5-15-11(12(17)18)8-3-4-9(13)10(14)7-8;;/h3-4,7,11,15H,5-6H2,1-2H3,(H,17,18);2*1H

InChI Key

DYRBIDSSSWMILA-UHFFFAOYSA-N

SMILES

CN(C)CCNC(C1=CC(=C(C=C1)Cl)Cl)C(=O)O.Cl.Cl

Canonical SMILES

CN(C)CCNC(C1=CC(=C(C=C1)Cl)Cl)C(=O)O.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.